molecular formula C24H25N3O5 B11405399 3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11405399
M. Wt: 435.5 g/mol
InChI Key: SBSPDWCFYWIFJB-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the hydroxy, methyl, prop-2-en-1-yl, and trimethoxyphenyl groups under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency, safety, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound’s properties make it suitable for use in materials science and the development of novel materials.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-1-pyridin-2-yl-propenone
  • 3-hydroxy-3-phenyl-butan-2-one

Uniqueness

Compared to similar compounds, 3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Biological Activity

The compound 3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4

This molecular formula indicates a complex structure that includes hydroxyl and methoxy groups, which are known to influence biological activity.

Biological Activity Overview

Recent research has highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in non-small cell lung cancer (NSCLC) cells by disrupting microtubule assembly and activating apoptotic pathways.
  • Mechanism of Action :
    • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, leading to an increase in sub-G1 populations indicative of apoptosis.
    • Caspase Activation : It activates executioner caspases (caspase-3/7), which play a crucial role in the apoptotic process.
  • Comparative Cytotoxicity : In comparative studies with reference drugs like cisplatin and 5-fluorouracil, this compound demonstrated a potent IC50 value of approximately 4.32 µM against A-549 cells (a type of NSCLC) .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of several chalcone-derived pyrazoles, including our compound of interest. The results indicated that it effectively inhibited cell growth across multiple cancer cell lines while exhibiting lower toxicity to normal cells .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound disrupts microtubule dynamics and induces oxidative stress in cancer cells. This was confirmed through flow cytometry and immunofluorescence assays, demonstrating its potential as a therapeutic agent .

Data Summary

The following table summarizes key findings from studies on the biological activity of the compound:

Activity Description IC50 Value (µM) Cell Lines Tested
AnticancerInduces apoptosis via caspase activation4.32A-549 (NSCLC)
Cell Cycle ArrestArrests at G2/M phase-A-549, H226, H460
Non-toxic to Normal CellsLess reduction in viability compared to cancer cells-HEK293

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H25N3O5/c1-6-9-27-22(14-11-17(30-3)23(32-5)18(12-14)31-4)19-20(25-26-21(19)24(27)29)15-10-13(2)7-8-16(15)28/h6-8,10-12,22,28H,1,9H2,2-5H3,(H,25,26)

InChI Key

SBSPDWCFYWIFJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC=C)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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